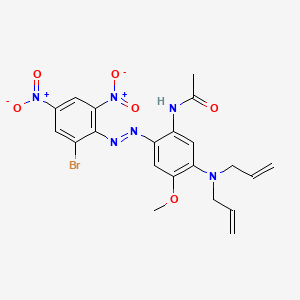
Disperse Blue 291G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disperse Blue 291G is a complex organic compound with the molecular formula C21H21BrN6O6. It is known for its vibrant color properties and is often used in dyeing processes. The compound is characterized by the presence of a bromo group, dinitrophenyl group, and an azo linkage, which contribute to its unique chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disperse Blue 291G typically involves a multi-step process:
Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(diallylamino)-4-methoxyacetanilide under alkaline conditions to form the azo compound.
Acetylation: The final step involves acetylation of the amino group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Disperse Blue 291G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted phenyl compounds, depending on the reaction conditions and reagents used.
科学的研究の応用
Disperse Blue 291G is a blue dye commonly used for fiber dyeing and for research purposes . Specifically, it is utilized in scientific research applications such as anti-infection, antibody-drug conjugate/ADC related, apoptosis, and cell cycle/DNA damage studies .
Scientific Research Applications
this compound finds use in a variety of scientific research areas :
- Anti-infection: This dye is used in research related to anti-infection agents, including antibiotics and treatments for various viruses (e.g., Arenavirus, bacterial infections, CMV, Dengue virus) .
- Antibody-drug Conjugate/ADC Related Studies: It is also applicable in research concerning antibody-drug conjugates .
- Apoptosis: this compound is used in studies related to programmed cell death .
- Cell Cycle/DNA Damage: The dye is utilized in investigating cell cycle processes and DNA damage mechanisms .
Disperse Blue 291 is an azo dye used by the textile industry . After yarn dyeing, wastewater containing the dye is released into the aquatic environment and may pollute drinking water sources . Studies have investigated the mutagenicity and genotoxicity of Disperse Blue 291 in male Swiss mice following oral administration .
作用機序
The mechanism of action of Disperse Blue 291G involves its interaction with molecular targets through its azo linkage and nitro groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The bromo group also plays a role in its reactivity, facilitating substitution reactions that can modify the compound’s activity.
類似化合物との比較
Similar Compounds
- N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide
- N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(methylamino)-4-methoxyphenyl]acetamide
Uniqueness
Disperse Blue 291G is unique due to its diallylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its application potential in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
51868-46-3 |
|---|---|
分子式 |
C21H21BrN6O6 |
分子量 |
533.3 g/mol |
IUPAC名 |
N-[5-[bis(prop-2-enyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H21BrN6O6/c1-5-7-26(8-6-2)18-11-16(23-13(3)29)17(12-20(18)34-4)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h5-6,9-12H,1-2,7-8H2,3-4H3,(H,23,29) |
InChIキー |
WXDXQSMFRITTEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC=C |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC=C |
Key on ui other cas no. |
51868-46-3 |
物理的記述 |
DryPowde |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















